5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID
Description
Properties
IUPAC Name |
5-methyl-3,4-dihydro-1H-isochromene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-3-2-4-9-8(7)5-6-14-10(9)11(12)13/h2-4,10H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHHZPGKCVNMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCOC(C2=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Nucleophilic Substitution and Cyclization
The predominant method for synthesizing 5-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves a sequential nucleophilic substitution and acid-catalyzed cyclization (Fig. 1).
Step 1: Formation of the Intermediate
A substituted phenol (e.g., 3-methylphenol) reacts with a γ-butyrolactone derivative (e.g., 2-bromo-γ-butyrolactone) in the presence of a base such as sodium hydride (NaH). The reaction proceeds via deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on the γ-butyrolactone’s electrophilic carbon. This step forms an intermediate alkylated phenol with a pendant ester group.
Step 2: Acid-Catalyzed Cyclization
The intermediate undergoes intramolecular cyclization under acidic conditions (e.g., ZnCl₂ or trifluoromethanesulfonic acid). The acid protonates the ester carbonyl, facilitating nucleophilic attack by the phenolic oxygen to form the benzopyran ring. The methyl substituent’s position on the final product is dictated by the regiochemistry of the starting phenol.
Example:
Using 3-methylphenol as the starting material, the methyl group occupies the meta position relative to the hydroxyl group. After cyclization, this translates to the 5-position on the benzopyran ring.
Optimization of Reaction Parameters
Critical parameters influencing yield and purity include:
Yield Data:
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key ¹H-NMR signals for this compound (CDCl₃, 400 MHz):
Melting Point and Mass Spectrometry
Industrial Scalability and Cost Efficiency
The two-step process is designed for large-scale production:
- Raw Material Availability: Phenols and γ-butyrolactones are commercially available and cost-effective.
- Minimal Purification Steps: Recrystallization in ethanol achieves >95% purity, avoiding costly chromatography.
- Catalyst Reusability: Acid catalysts like ZnCl₂ can be recovered and reused, reducing waste.
Comparative Analysis of Alternative Methods
Chemical Reactions Analysis
Types of Reactions
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction of 5-methylisochroman-1-carboxylic acid can yield alcohols or aldehydes.
Substitution: The carboxyl group can be substituted with other functional groups such as halides, amides, or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)
Major Products Formed
Oxidation: Formation of ketones or more complex carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of acid chlorides, esters, or amides
Scientific Research Applications
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methylisochroman-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with chemically related molecules from the provided evidence, focusing on structural motifs, functional groups, and applications.
Structural and Functional Group Analysis
5-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic Acid
- Core structure : Benzopyran (chromene) ring system with partial saturation (3,4-dihydro).
- Substituents : Carboxylic acid at position 1, methyl at position 5.
- Molecular formula : C${11}$H${12}$O$_3$ (calculated).
- Key features : The carboxylic acid enhances polarity, while the methyl group may increase lipophilicity.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) Core structure: Cinnamic acid derivative with a benzene ring. Substituents: Two hydroxyl groups at positions 3 and 4, propenoic acid chain. Molecular formula: C$9$H$8$O$_4$. Key features: Antioxidant properties due to phenolic hydroxyls; used in supplements, cosmetics, and pharmacological research.
3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid
- Core structure : Pyrimidine ring fused with a tetrahydropyrimidine system.
- Substituents : Methoxyphenyl group, carboxylic acid at position 5.
- Molecular formula : C${12}$H${10}$N$2$O$5$.
- Key features : The pyrimidine core and methoxy group may influence binding to biological targets; used as an intermediate in fine chemical synthesis.
Benzyl 4-Aminopiperidine-1-carboxylate Core structure: Piperidine (six-membered amine ring). Substituents: Benzyl ester at position 1, amine at position 4. Molecular formula: C${13}$H${18}$N$2$O$2$.
Data Table: Comparative Overview
Key Research Findings
- Lipophilicity and Bioavailability : The methyl group in the target compound may enhance membrane permeability compared to caffeic acid, which is highly polar due to its hydroxyl groups .
- Stability : The partially saturated benzopyran core could offer greater stability under physiological conditions than the unsaturated cinnamic acid backbone of caffeic acid.
Biological Activity
5-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, also known as mellein, is a compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article reviews its biological properties, focusing on its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.
The chemical formula for this compound is , with a molecular weight of 192.21 g/mol. The compound features a benzopyran structure that contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 1-methyl-3,4-dihydroisochromene-1-carboxylic acid |
| PubChem CID | 126796207 |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. Notably, compounds derived from this structure exhibited significant cytotoxicity with IC50 values ranging from 5.6 to 17.84 μM against MDA-MB-231 breast cancer cells, while showing minimal toxicity to normal HEK-293 cells (IC50 > 293 μM) .
Table 1: Antiproliferative Activity of 5-Methyl-3,4-Dihydro-1H-2-Benzopyran Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Normal Cell Line (HEK-293) IC50 (μM) |
|---|---|---|---|
| 5a | MDA-MB-231 | 5.6 | 293.2 |
| 5b | MDA-MB-231 | 7.8 | >200 |
| 5c | MDA-MB-231 | 12.0 | >150 |
| 5d | MDA-MB-231 | 17.8 | >100 |
These findings suggest that the benzopyran derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents.
The mechanism by which these compounds exert their antiproliferative effects appears to involve the induction of apoptosis in cancer cells. For instance, compound 5a was shown to induce apoptosis in MDA-MB-231 cells at a concentration of 5 μM , with an observed increase in apoptotic markers .
Additionally, structure-activity relationship studies indicate that modifications at specific positions on the benzopyran ring can significantly influence biological activity. For example, the presence of substituents at positions 5 , 6 , or 7 on the benzopyran moiety can enhance or diminish antiproliferative effects .
Case Studies and Research Findings
A study conducted on various benzopyran derivatives demonstrated that compounds with unsubstituted aromatic rings exhibited higher selectivity and cytotoxicity against cancer cell lines compared to those with substituents . The research also indicated that certain derivatives showed strong inhibitory activity against multiple kinases, suggesting potential roles in targeting specific signaling pathways involved in cancer progression.
Table 2: Kinase Inhibition Profile of Selected Compounds
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 5a | c-Src | 52 |
| 5b | PI3K | >100 |
| 5c | mTOR | 45 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid?
- Methodology : Synthesis typically involves cyclization of substituted salicylic acid derivatives. For example, a Friedel-Crafts acylation followed by acid-catalyzed cyclization can yield the benzopyran scaffold. Substituents like the methyl group are introduced via alkylation or pre-functionalized precursors.
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like over-alkylated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to polar byproducts .
Q. How can researchers verify the purity and identity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- NMR : Confirm the methyl group (δ ~1.2–1.4 ppm, singlet) and dihydrobenzopyran protons (δ ~2.8–3.2 ppm, multiplet) .
- Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ at m/z 206.1 (calculated for C₁₁H₁₂O₃).
Q. What safety protocols are essential when handling this compound?
- Precautions : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap .
- Storage : Store in a cool, dry place under inert gas (N₂/Ar) to prevent oxidation.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for diastereomeric impurities?
- Approach : Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data. For example, axial vs. equatorial methyl conformers may cause splitting in ¹H NMR signals.
- Case Study : A study on chromane derivatives showed that diastereotopic protons in the dihydro ring exhibit distinct coupling constants (J = 10–12 Hz), which can be modeled to identify impurities .
Q. What strategies mitigate challenges in synthesizing fluorinated analogs of this compound?
- Synthetic Design : Introduce fluorine via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution. For example, 6-fluoro analogs require regioselective fluorination at the aromatic ring, monitored by ¹⁹F NMR .
- Data Contradictions : Fluorine’s electronegativity may alter the compound’s acidity (pKa), affecting solubility and reactivity in downstream assays.
Q. How can in vitro assays evaluate the biological activity of this compound’s derivatives?
- Methodology :
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) using a fluorometric assay with celecoxib as a positive control.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values.
- Data Interpretation : Cross-validate results with LC-MS to confirm compound stability under assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
